2,3-Dimethyl-4-nitropyridine 1-oxide

Description

Properties

IUPAC Name |

2,3-dimethyl-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMTVTYBZMKULI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[N+](=C1C)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50191134 | |

| Record name | Pyridine, 2,3-dimethyl-4-nitro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37699-43-7 | |

| Record name | 2,3-Dimethyl-4-nitropyridine N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37699-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethyl-4-nitropyridine-N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037699437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2,3-dimethyl-4-nitro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine, 2,3-dimethyl-4-nitro-, 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHYL-4-NITROPYRIDINE-N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7T97WM6BA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dimethyl-4-nitropyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my focus extends beyond mere chemical data. It is about understanding the narrative of a molecule—its synthesis, its reactivity, and its potential to solve complex challenges, particularly in the realm of pharmaceutical development. This guide is crafted to provide not just the what, but the why, behind the chemistry of 2,3-Dimethyl-4-nitropyridine 1-oxide. It is designed to be a practical and insightful resource, grounded in established scientific principles and validated methodologies, to empower researchers in their quest for novel therapeutics. We will delve into the nuances of its synthesis, explore its chemical behavior, and illuminate its critical role as a building block in modern medicinal chemistry.

Core Identification and Properties

Chemical Identity:

This compound is a heterocyclic organic compound that serves as a crucial intermediate in various synthetic pathways.[1][2] Its structure is characterized by a pyridine ring N-oxidized and substituted with two methyl groups at positions 2 and 3, and a nitro group at the 4-position.[1] This unique arrangement of functional groups imparts specific reactivity and electronic properties that are leveraged in organic synthesis.[1]

| Identifier | Value |

| CAS Number | 37699-43-7[1][3][4][5][6] |

| Molecular Formula | C₇H₈N₂O₃[1][2][3][5] |

| Molecular Weight | 168.15 g/mol [2][5][7] |

| Synonyms | 4-Nitro-2,3-lutidine N-oxide, 2,3-Dimethyl-4-nitro-pyridine oxide, 4-Nitro-2,3-dimethylpyridine N-oxide[1][4][8] |

| InChI Key | CFMTVTYBZMKULI-UHFFFAOYSA-N[1] |

Physicochemical Properties:

The physical and chemical properties of this compound are critical for its handling, storage, and application in reactions. It typically appears as a white to light yellow or orange crystalline solid.[1][4][5] The presence of the N-oxide and nitro groups enhances its solubility in polar solvents.[1]

| Property | Value | Source |

| Appearance | White to light yellow to green powder or crystal | [4] |

| Melting Point | 90-98 °C | [3][5] |

| Boiling Point | 403.3±40.0 °C at 760 mmHg | [3] |

| Density | 1.3±0.1 g/cm³ | [3] |

| Solubility | Soluble in Methanol | [5] |

| Storage | Room temperature, preferably refrigerated (<15°C) in a cool, dark place | [5] |

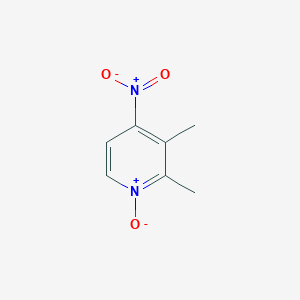

Structural Diagram:

Caption: Chemical structure of this compound.

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that begins with the oxidation of 2,3-lutidine, followed by nitration. Understanding the causality behind the choice of reagents and reaction conditions is paramount for achieving high yield and purity.

Step 1: N-Oxidation of 2,3-Lutidine

The initial step involves the oxidation of the nitrogen atom in the pyridine ring of 2,3-lutidine. This is typically achieved using an oxidizing agent like hydrogen peroxide in the presence of a suitable catalyst.[9] The N-oxide functional group is introduced to enhance the reactivity of the pyridine ring for subsequent electrophilic substitution.[1]

Step 2: Nitration of 2,3-Dimethylpyridine 1-oxide

The second step is the nitration of the formed 2,3-dimethylpyridine 1-oxide. This is an electrophilic aromatic substitution reaction where a nitro group (-NO₂) is introduced onto the pyridine ring. The choice of nitrating agent and reaction conditions is critical.

Protocol: Nitration using Nitric Acid and Sulfuric Acid

This is a conventional and widely documented method.

-

Reaction Setup: A solution of 2,3-dimethylpyridine 1-oxide is prepared in concentrated sulfuric acid.[10] The reaction vessel is cooled in an ice bath to manage the exothermic nature of the subsequent addition.

-

Reagent Addition: 65% nitric acid is added dropwise to the cooled sulfuric acid solution.[10] Concentrated sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.

-

Reaction Conditions: The reaction mixture is stirred at 90°C for 24 hours.[10] The elevated temperature is necessary to overcome the activation energy for the substitution on the electron-rich pyridine N-oxide ring.

-

Workup and Isolation: The reaction mixture is poured onto a mixture of ice and sodium carbonate to neutralize the excess acid and quench the reaction.[10] The product is then extracted with an organic solvent like methylene chloride.[10] The organic phase is dried and the solvent is evaporated.

-

Purification: The crude product is purified by crystallization from a solvent system such as ethanol/n-pentane to yield this compound with a melting point of 99°-102°C.[10]

Alternative Protocol: Nitration using Potassium Nitrate and Sulfuric Acid

An alternative, more environmentally friendly method utilizes potassium nitrate as the nitrating agent.[9][11][12]

-

Reaction Setup: 2,3-dimethylpyridine-N-oxide is mixed with concentrated sulfuric acid.[9][11][12]

-

Reagent Addition: A sulfuric acid solution of potassium nitrate is added dropwise at a controlled temperature between -10°C and 20°C.[9][11][12] This method avoids the generation of large quantities of nitrous fumes.

-

Reaction Conditions: After the addition, the reaction temperature is raised to 80°C to 120°C.[9][11][12]

-

Workup and Isolation: The reaction is monitored by HPLC until completion.[9] The mixture is then cooled, and water is added, followed by filtration. The filtrate is extracted with dichloromethane, and the organic phase is concentrated to yield the product.[9]

Synthesis Workflow Diagram:

Caption: Synthesis workflow for this compound.

Applications in Drug Development

The primary significance of this compound in the pharmaceutical industry lies in its role as a key intermediate for the synthesis of proton pump inhibitors (PPIs).[9][11][13]

Role in Proton Pump Inhibitor (PPI) Synthesis:

This compound is a precursor for synthesizing the core pyridine structure of widely used PPIs like lansoprazole and rabeprazole.[6][9][11] These drugs are essential for treating acid-related gastrointestinal disorders. The reactivity of the nitro group and the N-oxide allows for further chemical modifications to build the final complex drug molecules.

Other Potential Applications:

The unique electronic properties and reactivity of this compound make it a subject of interest in medicinal chemistry beyond PPIs.[1] Nitropyridine derivatives have been investigated for their potential as anti-cancer agents and antibiotics.[2] The N-oxide functionality can also enhance the pharmacokinetic properties of a drug molecule.

Safety, Handling, and Storage

Proper handling and storage of this compound are crucial due to its chemical nature.

Hazard Identification:

-

Health Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[14][15]

-

Physical Hazards: The presence of the nitro group can impart explosive characteristics under certain conditions.[1] It is combustible at high temperatures.[5]

Handling and Personal Protective Equipment (PPE):

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[15][16]

-

Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[15][16]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Wash hands thoroughly after handling.[5]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][16]

-

Keep away from heat, sparks, and open flames.[5]

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][16]

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[5][16]

-

Skin Contact: Wash off immediately with soap and plenty of water.[16]

-

Ingestion: Seek immediate medical attention.

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound. While a comprehensive in-house analysis is recommended, typical spectroscopic data includes:

-

NMR (Nuclear Magnetic Resonance): Provides information about the chemical environment of the hydrogen and carbon atoms in the molecule.

-

HPLC (High-Performance Liquid Chromatography): Used to determine the purity of the compound.[9]

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight and structure.

-

FTIR (Fourier-Transform Infrared Spectroscopy): Identifies the functional groups present in the molecule.

-

Raman Spectroscopy: Provides complementary vibrational information to FTIR.[17]

References

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

Chemsrc. (2025). This compound | CAS#:37699-43-7. Retrieved from [Link]

-

Patsnap. (2015). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Retrieved from [Link]

-

Navi Mumbai. (n.d.). Dimethyl Nitro Pyridine-n-oxide Manufacturer, Supplier. Retrieved from [Link]

- Google Patents. (2015). CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.

- Google Patents. (n.d.). CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.

-

Capot Chemical. (2021). MSDS of 2,3-Dimethyl-4-Nitropyridine-N-Oxide. Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,3-Dimethyl-4-nitropyridine N-oxide - Optional[Raman] - Spectrum. Retrieved from [Link]

Sources

- 1. CAS 37699-43-7: 2,3-Dimethyl-4-Nitropyridine N-Oxide [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | CAS#:37699-43-7 | Chemsrc [chemsrc.com]

- 4. 2,3-Dimethyl-4-nitropyridine N-Oxide | 37699-43-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 2,3-Dimethyl-4-Nitropyridine-N-Oxide Manufacturers, with SDS [mubychem.com]

- 6. navoneindia.in [navoneindia.in]

- 7. This compound [stenutz.eu]

- 8. 4-Nitro-2,3-lutidine-N-oxide | 37699-43-7 [chemicalbook.com]

- 9. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 10. prepchem.com [prepchem.com]

- 11. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 12. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 13. Buy this compound | 37699-43-7 [smolecule.com]

- 14. capotchem.com [capotchem.com]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

- 17. spectrabase.com [spectrabase.com]

2,3-Dimethyl-4-nitropyridine 1-oxide molecular weight

An In-Depth Technical Guide to 2,3-Dimethyl-4-nitropyridine 1-oxide: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in the pharmaceutical industry. The document details its fundamental physicochemical properties, with a primary focus on its molecular weight and structure. It offers an in-depth exploration of its synthesis, presenting a modern, validated protocol that emphasizes safety and efficiency. Furthermore, this guide elucidates the compound's critical role in the development of proton pump inhibitors (PPIs) and outlines essential safety and handling procedures for laboratory and industrial settings. This paper is intended for researchers, chemists, and professionals in drug development who require a technical and practical understanding of this key chemical entity.

Core Molecular and Physicochemical Properties

This compound, also known as 4-Nitro-2,3-lutidine-N-oxide, is a heterocyclic organic compound whose chemical identity and properties are foundational to its application in synthesis.[1][2] Its molecular structure consists of a pyridine N-oxide core substituted with two methyl groups at positions 2 and 3, and a nitro group at position 4.[2] This specific arrangement of functional groups dictates its reactivity and utility.

The molecular weight is a critical parameter for all stoichiometric calculations in synthesis. The molecular formula is C₇H₈N₂O₃, yielding a molecular weight of 168.15 g/mol .[1][3][4][5]

Caption: Molecular Structure of this compound.

A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 168.15 g/mol | [1][3][4] |

| Molecular Formula | C₇H₈N₂O₃ | [1][2][4] |

| CAS Number | 37699-43-7 | [1] |

| Appearance | Yellow to pale yellow crystalline powder | [2][3] |

| Melting Point | 90-102 °C (range varies with purity) | [3][6][7][8] |

| Solubility | Soluble in Methanol | [3] |

| Synonyms | 4-Nitro-2,3-lutidine N-oxide, 4-Nitro-2,3-lutidine-1-oxide | [1][2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically a two-step process starting from 2,3-lutidine.[9]

-

N-Oxidation: The initial step involves the oxidation of the pyridine nitrogen in 2,3-lutidine, commonly with an oxidizing agent like hydrogen peroxide, to form 2,3-dimethylpyridine 1-oxide.[9]

-

Nitration: The N-oxide is then nitrated to introduce the nitro group at the 4-position.

Causality of N-Oxidation: The N-oxide functional group is crucial for the subsequent nitration step. The pyridine ring itself is electron-deficient and generally resistant to electrophilic aromatic substitution. The N-oxide group, however, is electron-donating through resonance, which activates the ring, particularly at the 4-position, making the electrophilic substitution by the nitronium ion (NO₂⁺) feasible and regioselective.

Authoritative Protocol: Environmentally Conscious Nitration

Traditional nitration methods using mixed nitric and sulfuric acid can produce significant quantities of hazardous nitrogen oxide fumes.[9] A more modern and environmentally considerate approach utilizes potassium nitrate as the nitrating agent, which minimizes fume generation and can shorten reaction times.[10]

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Methodology

This protocol is adapted from established and patented synthesis methods.[9][10][11]

-

Solution Preparation: In a suitable reaction vessel equipped with cooling and a dropping funnel, dissolve 2,3-dimethylpyridine-N-oxide (1.0 eq) in concentrated sulfuric acid (98%). Cool the resulting mixture to between -10°C and 20°C.

-

Nitrating Agent Addition: Separately, prepare a solution of potassium nitrate (1.0-1.2 eq) in concentrated sulfuric acid. Add this nitrating solution dropwise to the cooled mixture from Step 1, ensuring the temperature is maintained.

-

Reaction: After the addition is complete, slowly heat the reaction mixture to a temperature between 85°C and 95°C. Maintain this temperature for 1-2 hours.

-

Monitoring (Self-Validation): The reaction progress must be monitored by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.[9]

-

Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice or into cold water with stirring.

-

Extraction: Extract the aqueous solution three times with dichloromethane.

-

Isolation and Purification: Combine the organic phases and concentrate under reduced pressure to yield the crude product. The resulting solid can be further purified by recrystallization from a solvent system like ethanol/n-pentane to yield light yellow crystals of 2,3-dimethyl-4-nitropyridine-N-oxide.[6] The purity should be confirmed by HPLC and melting point analysis.

Applications in Drug Development

This compound is not an active pharmaceutical ingredient (API) itself but is a critical starting material or intermediate in the synthesis of several APIs.[4][9]

Its most prominent application is in the manufacturing of proton pump inhibitors (PPIs), a class of drugs that reduce stomach acid production. It is a key precursor for blockbuster drugs such as:

In these syntheses, the nitro group of this compound is typically reduced and further functionalized, and the N-oxide is removed to form the substituted pyridine core that is essential for the biological activity of the final PPI drug.

Caption: Role as a key intermediate in the synthesis of PPIs.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. The compound is classified as a skin and eye irritant and is suspected of causing genetic defects.[12][13][14]

| Hazard Category | GHS Classification | Precautionary Statements |

| Health Hazards | Skin Irritation (Category 2)[13][14] Serious Eye Irritation (Category 2)[13][14] Germ Cell Mutagenicity (Category 2)[12][13] | P201, P202: Obtain and read safety instructions before use.[12] P280: Wear protective gloves/clothing/eye protection.[12] P305+P351+P338: IF IN EYES: Rinse cautiously with water.[15] P308+P313: IF exposed or concerned: Get medical advice.[12] |

| Physical Hazards | Combustible at high temperature.[3] The nitro group may impart explosive characteristics under certain conditions.[2] | Keep away from heat, sparks, and open flames.[13] |

Personal Protective Equipment (PPE):

-

Hand Protection: Wear inspected, chemical-resistant gloves (e.g., nitrile rubber).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Respiratory Protection: For operations that generate dust, use a NIOSH-approved particle respirator.[15]

-

Body Protection: Wear a lab coat or appropriate protective clothing.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][3][14] Some suppliers recommend refrigeration (<15°C) in a dark place.[3]

Conclusion

This compound is a compound of significant industrial importance, defined by its molecular weight of 168.15 g/mol and its unique chemical structure. Its role as a non-interchangeable intermediate in the synthesis of vital pharmaceuticals like lansoprazole and rabeprazole underscores its value. The synthesis protocol detailed herein, which favors potassium nitrate over nitric acid, represents a move towards safer and more environmentally responsible chemical manufacturing. A thorough understanding of its properties, synthesis, and handling protocols is essential for any scientist or researcher working within the fields of organic chemistry and drug development.

References

-

Title: Synthesis of this compound Source: PrepChem.com URL: [Link]

-

Title: Specification - this compound Source: ChemDmart URL: [Link]

-

Title: this compound | CAS#:37699-43-7 Source: Chemsrc URL: [Link]

-

Title: Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide Source: Eureka | Patsnap URL: [Link]

-

Title: this compound Source: Stenutz URL: [Link]

- Title: CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide Source: Google Patents URL

- Title: CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide Source: Google Patents URL

-

Title: MSDS of 2,3-Dimethyl-4-Nitropyridine-N-Oxide Source: Capot Chemical URL: [Link]

-

Title: this compound Source: Shanghai Chemlin URL: [Link]

-

Title: 2,3-Dimethyl-4-nitropyridine N-oxide - Spectrum Source: SpectraBase URL: [Link]

Sources

- 1. chemdmart.com [chemdmart.com]

- 2. CAS 37699-43-7: 2,3-Dimethyl-4-Nitropyridine N-Oxide [cymitquimica.com]

- 3. 2,3-Dimethyl-4-Nitropyridine-N-Oxide Manufacturers, with SDS [mubychem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. spectrabase.com [spectrabase.com]

- 6. prepchem.com [prepchem.com]

- 7. This compound | CAS#:37699-43-7 | Chemsrc [chemsrc.com]

- 8. This compound [stenutz.eu]

- 9. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 11. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 12. 2,3-Dimethyl-4-nitropyridine N-Oxide | 37699-43-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

- 15. capotchem.com [capotchem.com]

An In-depth Technical Guide to 2,3-Dimethyl-4-nitropyridine 1-oxide: Properties, Synthesis, and Application

This guide provides a comprehensive technical overview of 2,3-dimethyl-4-nitropyridine 1-oxide, a pivotal intermediate in contemporary medicinal and chemical synthesis. Tailored for researchers, chemists, and professionals in drug development, this document delves into the core chemical properties, reactivity, synthesis protocols, and strategic applications of this versatile molecule. We will explore the causality behind its reactivity and provide validated experimental workflows, grounding our discussion in established scientific principles.

Introduction: Strategic Importance in Synthesis

This compound, also known as 4-nitro-2,3-lutidine N-oxide, is a heterocyclic organic compound of significant interest.[1] Its structure is characterized by a pyridine N-oxide core, two adjacent methyl groups at positions 2 and 3, and a strongly electron-withdrawing nitro group at position 4.[1] This specific arrangement of functional groups imparts a unique electronic profile, making the C4 position exceptionally susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility, primarily as a key building block in the synthesis of proton pump inhibitors (PPIs) such as Lansoprazole and Rabeprazole, which are widely used to treat acid-reflux disorders.[2][3][4] Beyond pharmaceuticals, its applications extend to agrochemicals and materials science.[5]

Physicochemical and Spectroscopic Profile

The compound typically appears as a yellow to pale yellow crystalline powder.[6][7][8] It is stable under recommended storage conditions but is noted to be hygroscopic.[6][7] Proper handling in a cool, dry, and well-ventilated area away from strong oxidizing agents is crucial for maintaining its integrity.[6][7]

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 37699-43-7 | [1][9] |

| Molecular Formula | C₇H₈N₂O₃ | [1][7] |

| Molecular Weight | 168.15 g/mol | [7][8] |

| Appearance | Yellow to pale yellow crystalline powder | [6][8] |

| Melting Point | 90-102 °C (range varies by purity) | [7][9][10] |

| Solubility | Soluble in Methanol, slightly soluble in Chloroform | [6][7] |

| pKa (Predicted) | -1.03 ± 0.10 | [11] |

| LogP (Predicted) | 0.37 | [9] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

¹H NMR: The proton NMR spectrum is characterized by distinct signals for the two aromatic protons and the two methyl groups. Due to the electron-withdrawing nature of the nitro and N-oxide groups, the aromatic protons are shifted downfield. The steric interaction between the adjacent methyl groups can also influence their chemical shifts.[12]

-

¹³C NMR: The carbon spectrum will show seven distinct signals. The carbon atom at C4, bonded to the nitro group, is significantly deshielded and appears far downfield. The carbons attached to the methyl groups (C2, C3) and the other aromatic carbons (C5, C6) can be assigned based on established data for substituted pyridine N-oxides.[12]

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Characteristic strong absorption bands are observed for the N-O stretching vibration of the N-oxide group and the asymmetric and symmetric stretching vibrations of the nitro group (typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).

-

Mass Spectrometry (MS): Mass spectral analysis will show a molecular ion peak [M]⁺ corresponding to its molecular weight (168.15 g/mol ).[13]

Synthesis and Manufacturing

The industrial synthesis of this compound is a well-established two-step process starting from 2,3-lutidine (2,3-dimethylpyridine).

Logical Workflow for Synthesis

Caption: Overall synthesis workflow from 2,3-Lutidine.

Step 1: N-Oxidation of 2,3-Lutidine. The first step involves the oxidation of the pyridine nitrogen of 2,3-lutidine. This is typically achieved using an oxidizing agent like hydrogen peroxide, often in the presence of a suitable catalyst such as acetic acid.[3][4]

Step 2: Nitration of 2,3-Dimethylpyridine 1-oxide. The resulting N-oxide is then nitrated. The N-oxide group is an activating group that directs electrophilic substitution to the 4-position. The reaction is performed using a strong nitrating agent. While traditionally a mixture of concentrated nitric acid and sulfuric acid was used, modern, safer, and more environmentally friendly methods often employ potassium nitrate in concentrated sulfuric acid.[3][4][5] The sulfuric acid acts as both a solvent and a catalyst, protonating the N-oxide and facilitating the formation of the nitronium ion (NO₂⁺) electrophile.

Detailed Experimental Protocol: Nitration via Potassium Nitrate

This protocol is adapted from patented industrial methods, which offer high yields and improved safety profiles.[4][5]

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve 2,3-dimethylpyridine 1-oxide (1.0 eq) in concentrated sulfuric acid (98%) at a temperature between -10°C and 5°C.

-

Nitrating Agent Preparation: Separately, prepare a solution of potassium nitrate (1.1 - 1.4 eq) in concentrated sulfuric acid (98%).

-

Addition: Slowly add the potassium nitrate solution dropwise to the solution of the N-oxide, ensuring the internal temperature is maintained below 20°C. Careful temperature control is critical to prevent runaway reactions and side-product formation.

-

Reaction: After the addition is complete, slowly heat the reaction mixture to 80-90°C and maintain this temperature for 1-2 hours. Monitor the reaction progress using HPLC until the starting material is consumed.[4]

-

Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a base (e.g., sodium carbonate or aqueous sodium hydroxide) to precipitate the product.

-

Isolation and Purification: Extract the product with a suitable organic solvent, such as dichloromethane.[4] Combine the organic phases, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by crystallization from a solvent system like ethanol/n-pentane to give light yellow crystals.[10]

Chemical Reactivity: The Power of Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound stems from its high reactivity towards nucleophiles at the C4 position. The nitro group is an excellent leaving group in this context, facilitated by the powerful electron-withdrawing effects of both the nitro group itself and the N-oxide functionality.[14]

Causality of Reactivity: The pyridine ring is inherently electron-deficient. The N-oxide group further withdraws electron density from the ring, particularly from the ortho (C2, C6) and para (C4) positions. When a nitro group is also placed at the C4 position, this carbon becomes exceptionally electrophilic. A nucleophile can attack this electron-poor center, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[15] The negative charge in this intermediate is effectively delocalized onto the oxygen atoms of both the N-oxide and the nitro group, rendering it relatively stable and lowering the activation energy for the reaction. The subsequent departure of the nitrite ion (NO₂⁻) restores the aromaticity of the ring, completing the substitution.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Caption: Generalized SNAr mechanism at the C4 position.

Application in Drug Development: The Lansoprazole Synthesis

A prime example of the synthetic utility of this compound is in the manufacturing of Lansoprazole.[6] In this process, the nitro group is displaced by an alkoxide nucleophile, 2,2,2-trifluoroethoxide.

Workflow: Synthesis of a Key Lansoprazole Precursor

Caption: Nucleophilic substitution step in Lansoprazole synthesis.

Protocol: Synthesis of 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide

-

Reaction Setup: Charge a reactor with this compound (1.0 eq), potassium carbonate (K₂CO₃, as a base), and a high-boiling polar aprotic solvent like Hexamethylphosphoramide (HMPT).[6]

-

Nucleophile Addition: Add 2,2,2-trifluoroethanol (1.1-1.5 eq) to the mixture.

-

Reaction: Heat the mixture, for example to 100°C, and stir until the reaction is complete as monitored by TLC or HPLC.

-

Isolation: After cooling, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the desired substituted pyridine N-oxide, which is a direct precursor for subsequent steps in the total synthesis of Lansoprazole.[6]

This precursor then undergoes further transformations, including rearrangement and coupling with 2-mercaptobenzimidazole, to ultimately yield the final active pharmaceutical ingredient.[6]

Safety and Handling

This compound must be handled with appropriate safety precautions.

-

Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][16] Some sources also list it as being suspected of causing cancer.[11]

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong acids, bases, and oxidizing agents.[6][7]

-

Spills and Disposal: In case of a spill, avoid creating dust. Sweep up the material and place it in a suitable, closed container for disposal.[16] Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value synthetic intermediate whose chemical properties are dictated by the interplay of its functional groups. Its activated C4 position allows for efficient and clean nucleophilic aromatic substitution, a feature that has been expertly exploited in the pharmaceutical industry for the large-scale synthesis of important drugs. A thorough understanding of its reactivity, synthesis, and handling is essential for any scientist or researcher working in the fields of medicinal chemistry and organic synthesis.

References

-

Chemsrc. (n.d.). This compound | CAS#:37699-43-7. Retrieved from [Link]

-

Monserrat, V. C. (1993). Intermediate for the synthesis of lansoprazole and procedure for obtaining it. SciSpace. Retrieved from [Link]

-

New Drug Approvals. (2021). LANSOPRAZOLE. Retrieved from [Link]

-

Chemical Papers. (n.d.). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Retrieved from [Link]

-

Capot Chemical. (2021). MSDS of 2,3-Dimethyl-4-Nitropyridine-N-Oxide. Retrieved from [Link]

- Google Patents. (n.d.). CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.

-

ACS Publications. (n.d.). Carbon-13 nuclear magnetic resonance study of pyridine N-oxide. The Journal of Organic Chemistry. Retrieved from [Link]

-

Patsnap. (n.d.). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Eureka. Retrieved from [Link]

-

Journal of the Chemical Society B. (n.d.). Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol. Retrieved from [Link]

- Google Patents. (n.d.). CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.

-

SpectraBase. (n.d.). 2,3-Dimethyl-4-nitropyridine N-oxide - Optional[Raman] - Spectrum. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Semantic Scholar. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Retrieved from [Link]

-

NIST WebBook. (n.d.). Pyridine, 4-nitro-, 1-oxide. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Nitro-pyridine 1-oxide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

Tradeindia. (n.d.). 2,3, Di Methyl 4-Nitro Pyridine N-Oxide Cas No: 37699-43-7. Retrieved from [Link]

Sources

- 1. CAS 37699-43-7: 2,3-Dimethyl-4-Nitropyridine N-Oxide [cymitquimica.com]

- 2. rsc.org [rsc.org]

- 3. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 4. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. 2,3-Dimethyl-4-Nitropyridine-N-Oxide Manufacturers, with SDS [mubychem.com]

- 8. 2,3, Di Methyl 4-nitro Pyridine N-oxide Cas No: 37699-43-7 at Best Price in Vijayawada | Lakshmi Organics Pvt Ltd [tradeindia.com]

- 9. This compound | CAS#:37699-43-7 | Chemsrc [chemsrc.com]

- 10. prepchem.com [prepchem.com]

- 11. 4-Nitro-2,3-lutidine-N-oxide | 37699-43-7 [chemicalbook.com]

- 12. chempap.org [chempap.org]

- 13. spectrabase.com [spectrabase.com]

- 14. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine | Semantic Scholar [semanticscholar.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physical Properties of 2,3-Dimethyl-4-nitropyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-4-nitropyridine 1-oxide, a heterocyclic compound, serves as a crucial intermediate in the synthesis of various pharmaceuticals, including proton pump inhibitors like lansoprazole.[1] Its chemical structure, featuring a pyridine N-oxide moiety with methyl and nitro group substitutions, imparts unique physicochemical properties that are pivotal for its reactivity and application in drug development. This guide provides a comprehensive overview of the known physical properties of this compound, supported by experimental methodologies for their determination.

Molecular and Chemical Identity

Molecular Formula: C₇H₈N₂O₃[2]

Molecular Weight: 168.15 g/mol [2]

Chemical Structure:

Sources

A Technical Guide to the Structural Elucidation of 2,3-Dimethyl-4-nitropyridine 1-oxide

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of 2,3-dimethyl-4-nitropyridine 1-oxide, a key intermediate in the synthesis of proton pump inhibitors such as lansoprazole and rabeprazole.[1][2][3] Moving beyond a simple recitation of data, this document details the strategic application of modern analytical techniques, emphasizing the causal logic behind the experimental sequence. We will progress from foundational molecular formula determination to definitive functional group identification, and culminate in the unambiguous mapping of the molecular framework through advanced spectroscopic methods. The protocols and interpretations described herein are designed to serve as a robust, self-validating workflow for researchers, scientists, and professionals in drug development and organic synthesis.

Foundational Analysis: Establishing the Molecular Blueprint

The primary objective of the initial analytical stage is to establish the compound's elemental composition and molecular weight, which together provide the molecular formula. This is the bedrock upon which all subsequent structural deductions are built.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: We begin with HRMS rather than standard mass spectrometry. The unparalleled mass accuracy of HRMS allows for the determination of a unique molecular formula, effectively ruling out other isobaric possibilities. This is a critical first step for validating the success of the preceding synthesis, which involves the addition of both an oxygen atom (N-oxidation) and a nitro group (nitration) to the 2,3-lutidine starting material.[1][4]

Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of HPLC-grade acetonitrile or methanol.

-

Instrument Setup: Calibrate a Time-of-Flight (TOF) mass spectrometer using a known standard. Set the ion source to Electrospray Ionization (ESI) in positive ion mode.

-

Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire the mass spectrum over a range of m/z 50-500.

-

Analysis: Identify the protonated molecular ion peak [M+H]⁺. The instrument's software will use the high-accuracy mass measurement to calculate the most probable elemental composition.

Trustworthiness: The expected molecular formula is C₇H₈N₂O₃, with a monoisotopic mass of 168.0535 g/mol .[5][6] An HRMS result within a 5 ppm mass error window provides high confidence in this assignment. This formula yields an Index of Hydrogen Deficiency (IHD) of 5, a critical piece of information suggesting the presence of an aromatic ring (IHD=4) and an additional degree of unsaturation, consistent with a nitro group.[7]

Infrared (IR) Spectroscopy

Expertise & Experience: With the molecular formula established, Fourier-Transform Infrared (FTIR) spectroscopy is employed for the rapid and definitive identification of key functional groups. For this specific molecule, we are looking for irrefutable evidence of the N-oxide and, most importantly, the nitro group. The high polarity of the N-O bonds in these groups gives rise to characteristically strong and sharp absorption bands.[8]

Protocol: FTIR (ATR)

-

Sample Preparation: Place a small, solvent-free sample of the crystalline solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum: Lower the ATR anvil to ensure good contact with the sample and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Analysis: Process the resulting spectrum to identify characteristic absorption frequencies.

Data Summary: Expected IR Absorptions

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group Inference |

| ~1520 cm⁻¹ | N-O Asymmetric Stretch | Nitro Group (NO₂)[8] |

| ~1350 cm⁻¹ | N-O Symmetric Stretch | Nitro Group (NO₂)[8] |

| ~1250 cm⁻¹ | N-O Stretch | Pyridine N-oxide |

| 3100-3000 cm⁻¹ | C-H Stretch | Aromatic Ring |

| 2980-2850 cm⁻¹ | C-H Stretch | Methyl Groups (CH₃) |

Trustworthiness: The presence of two very strong and distinct bands in the 1550-1500 cm⁻¹ and 1390-1300 cm⁻¹ regions is conclusive evidence for the nitro group. This confirms the success of the nitration step and validates the IHD calculation from the HRMS data.

The Core Framework: Unambiguous Structure Mapping with NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[9][10] A multi-faceted approach, employing a suite of 1D and 2D NMR experiments, is essential for an unimpeachable assignment.[11]

Protocol: NMR Sample Preparation

-

Solvent Selection: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is generally preferred if solubility permits.

-

Standard: The solvent typically contains tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Filtering: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

1D NMR: The Initial Sketch (¹H and ¹³C)

Expertise & Experience: The ¹H NMR spectrum provides the first look at the proton framework, revealing the number of distinct proton environments, their integration (relative numbers), and their coupling patterns (neighboring protons). The ¹³C NMR spectrum complements this by showing the number of unique carbon environments.

Expected ¹H NMR Data (400 MHz, CDCl₃):

-

δ ~8.2 ppm (1H, d, J ≈ 7 Hz): Aromatic proton (H-6), deshielded by the adjacent N-oxide.

-

δ ~7.2 ppm (1H, d, J ≈ 7 Hz): Aromatic proton (H-5), coupled to H-6.

-

δ ~2.6 ppm (3H, s): Methyl protons (C2-CH₃).

-

δ ~2.4 ppm (3H, s): Methyl protons (C3-CH₃).

Expected ¹³C NMR & DEPT Data (100 MHz, CDCl₃):

-

7 unique signals: Confirming the molecular asymmetry.

-

DEPT-135 Analysis: Will show two positive CH signals (aromatic), two positive CH₃ signals (methyls), and three absent signals (quaternary carbons and C-NO₂). This confirms the protonated carbon count.

2D NMR: Connecting the Dots

Expertise & Experience: While 1D NMR provides the pieces of the puzzle, 2D NMR experiments show how they connect.[9] We use a logical sequence of experiments to build the molecular structure from the ground up.

Workflow for Structural Assembly using 2D NMR

Caption: The logical workflow for structure elucidation using NMR.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton to the carbon it is attached to. It allows us to definitively link the proton signals at ~8.2 and ~7.2 ppm to their respective aromatic CH carbons, and the methyl proton signals to their methyl carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for determining the overall carbon skeleton.[9] It reveals correlations between protons and carbons that are 2 or 3 bonds away. This is how we place the substituents.

Key HMBC Correlations for Final Structure Proof:

Caption: Table of crucial HMBC correlations.

Data Summary: NMR Assignments

| Position | ¹H δ (ppm), mult., J (Hz) | ¹³C δ (ppm) | Key HMBC Correlations from Proton |

| 2 | - | ~148 | C2-CH₃, C3-CH₃, H-6 |

| 3 | - | ~135 | C2-CH₃, C3-CH₃, H-5 |

| 4 | - | ~150 | C3-CH₃, H-5, H-6 |

| 5 | ~7.2, d, 7.0 | ~125 | C-3, C-4, C-6 |

| 6 | ~8.2, d, 7.0 | ~140 | C-2, C-4, C-5 |

| 2-CH₃ | ~2.6, s | ~17 | C-2, C-3 |

| 3-CH₃ | ~2.4, s | ~14 | C-2, C-3, C-4 |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

The Gold Standard: Absolute Confirmation via X-ray Crystallography

Expertise & Experience: While the collective spectroscopic data provides an exceptionally strong case, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure.[12][13] It moves beyond connectivity to give a precise 3D model of the molecule, including exact bond lengths and angles. This technique is particularly valuable for confirming the relative positions of substituents on a crowded aromatic ring.

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow suitable single crystals of the compound. Slow evaporation of a saturated solution in a solvent system like ethanol/n-pentane is a common method.[14]

-

Data Collection: Mount a high-quality crystal on a goniometer head. Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).

-

Structure Solution & Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to generate the final molecular structure.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the logical integration of multiple analytical techniques. The workflow presented here—progressing from molecular formula (HRMS), to functional group identity (FTIR), to a complete connectivity map (1D and 2D NMR), and culminating in absolute 3D structure (X-ray crystallography)—represents a robust and self-validating strategy. Each step provides a layer of evidence that is confirmed and expanded upon by the next, ensuring the highest degree of scientific integrity and confidence in the final structural assignment.

References

- Vertex AI Search. (n.d.). Advanced Nmr Techniques Organic. Retrieved January 8, 2026.

-

Bryce, D. L., et al. (2020). Chalcogen-Bonded Cocrystals of Substituted Pyridine N-Oxides and Chalcogenodiazoles: An X-ray Diffraction and Solid-State NMR Investigation. Crystal Growth & Design. [Link]

- Google Cloud. (n.d.). Organic Structure Determination Using 2 D Nmr Spectroscopy A Problem Based Approach Advanced Organic Chemistry. Retrieved January 8, 2026.

-

JIANGSU ZHONGBANG PHARMA. (2015). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Eureka | Patsnap. [Link]

-

Xu, Y., et al. (2020). Chalcogen-Bonded Cocrystals of Substituted Pyridine N-Oxides and Chalcogenodiazoles: An X-ray Diffraction and Solid-State NMR Investigation. ResearchGate. [Link]

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved January 8, 2026. [Link]

- Google Patents. (n.d.). CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Retrieved January 8, 2026.

- Google Cloud. (n.d.). Problems In Organic Structure Determination: A Practical Approach To Nmr Spectroscopy. Retrieved January 8, 2026.

- Google Patents. (n.d.). CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Retrieved January 8, 2026.

- Banfić, D., et al. (2006). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers.

-

Smith, B. K. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

-

eGyanKosh. (n.d.). UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. Retrieved January 8, 2026. [Link]

-

SpectraBase. (n.d.). 2,3-Dimethyl-4-nitropyridine N-oxide - Optional[Raman] - Spectrum. Retrieved January 8, 2026. [Link]

-

Chem-Impex. (n.d.). 2,3-Dimethyl-4-nitropyridine N-oxide. Retrieved January 8, 2026. [Link]

Sources

- 1. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 3. Buy this compound | 37699-43-7 [smolecule.com]

- 4. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 5. spectrabase.com [spectrabase.com]

- 6. chemdmart.com [chemdmart.com]

- 7. scribd.com [scribd.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. esports.bluefield.edu - Advanced Nmr Techniques Organic [esports.bluefield.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. api.pageplace.de [api.pageplace.de]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. prepchem.com [prepchem.com]

NMR spectrum of 2,3-Dimethyl-4-nitropyridine 1-oxide

<_ _ I have performed a comprehensive search for information on the . The search results provide a good foundation for building the technical guide. I have found information regarding:

-

Synthesis: Methods for preparing the target molecule are available, which is useful context.[1][2][3][4]

-

Structure and Properties: The chemical formula, molecular weight, and melting point are known.[5][6]

-

General NMR of Pyridine N-Oxides: There is extensive literature on the ¹H and ¹³C NMR of substituted pyridine N-oxides.[7][8][9][10][11][12][13][14][15][16] This information describes the general effects of the N-oxide group and other substituents on chemical shifts.

-

Effect of Nitro Group: The strong electron-withdrawing and deshielding effect of the 4-nitro group is documented.[7][17]

-

Effect of Methyl Groups: The influence of methyl groups on the pyridine N-oxide ring has been studied.[17]

-

Specific Data for Methylated 4-Nitropyridine N-Oxides: One key article specifically discusses the ¹H and ¹³C NMR spectra of several methylated derivatives of 4-nitropyridine N-oxide, including the target molecule, 2,3-dimethyl-4-nitropyridine 1-oxide.[17] This is a critical source for experimental data and interpretation.

-

Commercial Availability: The compound is commercially available, and some suppliers offer spectral data (though often behind a login).[18]

Based on this, I have sufficient information to proceed with creating the in-depth technical guide as requested. I can now structure the guide, predict the spectral features based on established principles, present the available experimental data, provide standardized protocols, and create the required visualizations. I do not need to perform additional searches at this stage.

An In-Depth Technical Guide to the NMR Spectrum of this compound

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key intermediate in pharmaceutical synthesis.[2][3] This document offers a detailed examination of the ¹H and ¹³C NMR spectra, grounded in the fundamental principles of chemical structure and substituent effects. It is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation for advancing their work. The guide includes predictive analysis, detailed experimental protocols, and guidance on two-dimensional NMR techniques for unambiguous spectral assignment.

Introduction: The Structural Significance of this compound

This compound is a highly functionalized heterocyclic compound. Its molecular architecture, featuring a pyridine N-oxide core substituted with two electron-donating methyl groups and a potent electron-withdrawing nitro group, creates a unique electronic environment. This distinct configuration is pivotal for its role in the synthesis of proton pump inhibitors like Lansoprazole.[3]

NMR spectroscopy is the definitive technique for verifying the structure and purity of this molecule. By interpreting the chemical shifts, coupling constants, and multiplicities of the ¹H and ¹³C spectra, one can confirm the precise arrangement of substituents on the pyridine ring, which is critical for its subsequent reactivity and pharmacological relevance. This guide explains the causality behind the observed spectral features, linking them directly to the molecule's electronic and steric properties.

Molecular Structure and its Influence on NMR Spectra

The is a direct reflection of its molecular structure. The interplay of the N-oxide functionality and the substituents at the C2, C3, and C4 positions governs the electron density distribution around the aromatic ring, and thus the resonance frequencies of the hydrogen and carbon nuclei.

-

N-Oxide Group : The N-oxide introduces a significant electronic perturbation compared to a standard pyridine ring. The oxygen atom donates electron density via resonance to the ortho (C2, C6) and para (C4) positions, which would typically cause an upfield (shielding) shift of the attached nuclei.[10]

-

4-Nitro Group : As a powerful electron-withdrawing group, the nitro group drastically counteracts the N-oxide's donating effect at the C4 position and deshields adjacent nuclei. This results in a substantial downfield shift for the ipso carbon (C4) and a deshielding effect on the neighboring protons and carbons.[17]

-

2- and 3-Methyl Groups : These electron-donating groups introduce a shielding effect, pushing the signals of the carbons they are attached to (C2, C3) and adjacent nuclei to a lower chemical shift (upfield). Steric hindrance between the vicinal methyl groups and the adjacent nitro group can also influence the conjugation of the nitro group with the ring, modifying its electronic effect.[17]

This combination of competing electronic effects leads to a highly dispersed and informative NMR spectrum.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is expected to show three distinct signals: two aromatic protons and two singlets for the non-equivalent methyl groups.

Predicted ¹H NMR Signals:

-

H-5 and H-6 Protons : These two protons form an AX spin system.

-

H-6 : This proton is at a position ortho to the N-oxide, which would normally cause shielding. However, it is also influenced by the adjacent C5 proton. It is expected to appear as a doublet.

-

H-5 : This proton is adjacent to the strongly electron-withdrawing nitro group at C4, leading to significant deshielding and a downfield chemical shift. It will also appear as a doublet due to coupling with H-6.

-

-

Methyl Protons (2-CH₃ and 3-CH₃) : Due to the asymmetric nature of the molecule, the two methyl groups are in different chemical environments and will resonate as two distinct singlets.

Table 1: Predicted and Experimental ¹H NMR Data for this compound

| Proton Assignment | Predicted Multiplicity | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) in CDCl₃[17] |

| H-6 | Doublet (d) | ~8.0 - 8.4 | 8.16 |

| H-5 | Doublet (d) | ~7.2 - 7.6 | 7.21 |

| 3-CH₃ | Singlet (s) | ~2.3 - 2.6 | 2.30 |

| 2-CH₃ | Singlet (s) | ~2.5 - 2.8 | 2.56 |

Note: The coupling constant (J) between H-5 and H-6 is expected to be in the range of 6-8 Hz.

Protocol for ¹H NMR Spectrum Acquisition

-

Sample Preparation : Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup : Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters :

-

Pulse Program : Standard single-pulse (zg30).

-

Spectral Width : 0-12 ppm.

-

Acquisition Time : ~3-4 seconds.

-

Relaxation Delay (d1) : 2 seconds.

-

Number of Scans : 8-16 scans for a sufficiently concentrated sample.

-

-

Processing : Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0 ppm.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will display seven distinct signals: five for the aromatic carbons and two for the methyl carbons.

Predicted ¹³C NMR Signals:

-

C4 (ipso-Nitro) : The carbon directly attached to the nitro group will be the most deshielded aromatic carbon due to the powerful paramagnetic effect of the nitro group, shifting it significantly downfield.[17]

-

C2 and C6 : These carbons, being ortho to the N-oxide, are expected to be shielded relative to their positions in the corresponding pyridine. The presence of the methyl group at C2 will further influence its shift.

-

C3 and C5 : These carbons are meta to the N-oxide. C3 is substituted with a methyl group, while C5 is adjacent to the nitro-substituted C4.

-

Methyl Carbons : The two methyl carbons will have distinct chemical shifts in the aliphatic region of the spectrum.

Table 2: Predicted and Experimental ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) in CDCl₃[17] |

| 2-CH₃ | ~15 - 20 | 15.68 |

| 3-CH₃ | ~10 - 15 | 11.21 |

| C-5 | ~120 - 125 | 120.72 |

| C-3 | ~130 - 135 | 134.46 |

| C-6 | ~135 - 140 | 136.26 |

| C-2 | ~145 - 150 | 147.23 |

| C-4 | ~150 - 155 | 151.01 |

Unambiguous Assignment with 2D NMR Spectroscopy

While 1D NMR provides substantial information, 2D NMR techniques are essential for definitive and self-validating assignments.

-

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. A cross-peak between the signals at 8.16 ppm and 7.21 ppm would definitively confirm their coupling and assign them as H-6 and H-5, respectively.

-

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to. It would show correlations between H-5/C-5, H-6/C-6, 2-CH₃/C(2-CH₃), and 3-CH₃/C(3-CH₃).

-

HMBC (Heteronuclear Multiple Bond Correlation) : This is crucial for assigning quaternary carbons and piecing together the molecular framework. Key expected correlations include:

-

H-5 correlating to C-3, C-4, and C-6.

-

H-6 correlating to C-2, C-4, and C-5.

-

2-CH₃ protons correlating to C-2 and C-3.

-

3-CH₃ protons correlating to C-2, C-3, and C-4.

-

Workflow for Complete NMR Structural Elucidation

The following diagram outlines a logical workflow for the complete and unambiguous structural characterization of this compound using a suite of NMR experiments.

Caption: Key HMBC correlations for structural assignment.

Conclusion

The is rich with information that directly confirms its complex structure. The downfield shifts of H-5 and C-4 are characteristic signatures of the powerful electron-withdrawing nitro group, while the distinct signals for the two methyl groups confirm their unique chemical environments. A systematic approach, beginning with 1D ¹H and ¹³C NMR and followed by confirmatory 2D experiments like COSY, HSQC, and particularly HMBC, provides an unbreachable, self-validating system for structural elucidation. This guide provides the predictive framework and experimental protocols necessary for researchers to confidently characterize this important pharmaceutical intermediate.

References

- D. W. Boykin, A. L. Baumstark, M. Ocal, and M. G. Zagorski, "¹⁵N NMR Spectroscopy of Pyridine N-Oxides," Magnetic Resonance in Chemistry, 1987.

-

G. Gajeles, S. M. Kim, J.-C. Yoo, K.-K. Lee, and S. H. Lee, "Recyclable Anhydride Catalyst for H₂O₂ Oxidation: N-oxidation of Pyridine Derivatives - Supporting Information," RSC Advances, 2020. Available: [Link]

-

S. A. Sojka, F. J. Dinan, and R. Kolarczyk, "Carbon-13 nuclear magnetic resonance spectra of substituted pyridine N-oxides," The Journal of Organic Chemistry, 1979. Available: [Link]

-

R. J. Cushley, D. Naugler, and C. Ortiz, "Carbon-13 Fourier Transform Nuclear Magnetic Resonance. XI. Pyridine N-Oxide Derivatives," Canadian Journal of Chemistry, 1975. Available: [Link]

- A. Puszko, "The Influence of Steric Effect on ¹H NMR, ¹³C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine N-Oxide," Chemical Papers, 1993.

-

PrepChem, "Synthesis of this compound," 2023. Available: [Link]

- Patsnap, "Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide," CN104592107B.

- Patsnap, "Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide," CN104592107A.

Sources

- 1. prepchem.com [prepchem.com]

- 2. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 4. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 5. GSRS [precision.fda.gov]

- 6. This compound [stenutz.eu]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. chempap.org [chempap.org]

- 18. 37699-43-7|this compound|BLD Pharm [bldpharm.com]

Introduction: The Molecular Blueprint in Vibrational Spectroscopy

An In-Depth Technical Guide to the Infrared Spectrum of 2,3-Dimethyl-4-nitropyridine 1-oxide

This compound is a heterocyclic compound of significant interest in pharmaceutical synthesis, notably as a key intermediate in the production of proton pump inhibitors like lansoprazole and rabeprazole.[1][2][3] The precise arrangement of its functional groups—a pyridine N-oxide core, two methyl substituents, and a nitro group—governs its chemical reactivity and utility. Infrared (IR) spectroscopy serves as a powerful, non-destructive analytical technique to confirm the molecular identity and structural integrity of this molecule. By measuring the absorption of infrared radiation, we can probe the vibrational modes of its constituent bonds. Each functional group possesses a unique set of vibrational frequencies, producing a characteristic "fingerprint" in the IR spectrum.

This guide provides a comprehensive analysis of the IR spectrum of this compound, grounded in first principles of vibrational spectroscopy and supported by established literature. We will dissect the expected spectral features, explain the underlying causality for their appearance and intensity, and provide a robust experimental protocol for acquiring high-quality data.

Molecular Structure and Key Vibrational Units

To interpret the IR spectrum, we must first visualize the molecule's structure and identify the bonds that will give rise to IR absorptions.

Caption: Molecular Structure of this compound.

The primary vibrational units for analysis are:

-

The Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar group.

-

The N-Oxide Moiety (N→O): A semi-polar bond that significantly influences the electronics of the pyridine ring.

-

The Substituted Pyridine Ring: Featuring aromatic C=C, C=N, and C-H bonds.

-

The Methyl Groups (-CH₃): Aliphatic C-H bonds.

Dissecting the Spectrum: Theoretical Band Assignments

The IR spectrum of this compound can be logically divided into distinct regions, each dominated by the vibrations of specific functional groups. The intensity of an IR absorption band is proportional to the change in the dipole moment during the vibration; therefore, highly polar bonds like those in the nitro and N-oxide groups are expected to produce very strong signals.[4]

The Nitro Group (-NO₂) Vibrations: The Most Prominent Features

The nitro group is one of the most easily identifiable functional groups in IR spectroscopy due to its two strong, characteristic stretching vibrations.[4] For aromatic nitro compounds, these bands are found at specific frequencies.[5][6]

-

Asymmetric N-O Stretch (νₐₛ NO₂): This high-frequency stretch involves one N-O bond lengthening while the other shortens. It gives rise to a very strong and sharp absorption band typically in the 1550-1490 cm⁻¹ range.[7]

-

Symmetric N-O Stretch (νₛ NO₂): In this mode, both N-O bonds stretch in phase. This results in another strong absorption, usually found at lower wavenumbers, in the 1360-1290 cm⁻¹ region.[5][6] The presence of this pair of intense peaks, often described as "eye teeth" in the spectrum, is a definitive indicator of a nitro group.[4]

-

Other Nitro Vibrations: A medium-intensity scissoring vibration can also be observed around 890-835 cm⁻¹ .[4] Additionally, a C-N stretching vibration is expected, but it is often weak and can be difficult to assign definitively as it falls in a crowded region of the spectrum.

The N-Oxide (N→O) Stretch: A Signature of Oxidation

The conversion of the pyridine nitrogen to an N-oxide introduces a unique, semi-polar N→O bond. The stretching vibration of this bond (ν N→O) is a key diagnostic feature.

-

N→O Stretch (ν N→O): Studies on pyridine N-oxide and its derivatives place this strong absorption band in the 1260-1230 cm⁻¹ region.[8][9] This band is often very intense due to the significant charge separation across the bond. Its position can be influenced by hydrogen bonding or coordination to metal centers.

Aromatic Ring and Methyl Group Vibrations

This region of the spectrum contains contributions from the pyridine ring and the two methyl substituents.

-

C-H Stretching (ν C-H):

-

Aromatic C-H: The stretching of C-H bonds on the pyridine ring will produce weak to medium bands above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[10]

-

Aliphatic C-H: The methyl groups give rise to stronger asymmetric and symmetric stretching bands just below 3000 cm⁻¹, in the 3000-2850 cm⁻¹ range.[10]

-

-

C=C and C=N Ring Stretching (ν C=C/C=N): The pyridine ring exhibits several in-plane stretching vibrations, analogous to those in benzene. These typically appear as a series of medium to sharp bands in the 1610-1450 cm⁻¹ region.[10][11] It is important to note that the very strong asymmetric NO₂ stretch occurs in this same region, and care must be taken not to misinterpret the bands.

-

C-H Bending Vibrations:

-

Methyl C-H Bending: The methyl groups will show characteristic bending (scissoring) vibrations. An asymmetric bend is expected around 1470-1450 cm⁻¹ , while a symmetric "umbrella" mode appears near 1370-1350 cm⁻¹ .[10] The latter may overlap with the strong symmetric NO₂ stretch.

-

Aromatic C-H Out-of-Plane (OOP) Bending: These vibrations are highly dependent on the substitution pattern of the ring and appear in the 900-650 cm⁻¹ region. While a detailed assignment for this specific substitution pattern is complex without empirical data, their presence in this region confirms the aromatic nature of the core.

-

Summary of Expected IR Absorptions

The following table consolidates the expected vibrational frequencies for this compound, providing a quick reference for spectral analysis.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Functional Group |

| 3100 - 3000 | C-H Stretch | Weak to Medium | Aromatic Ring |

| 3000 - 2850 | C-H Stretch (Asymmetric & Symmetric) | Medium | Methyl (-CH₃) |

| 1610 - 1450 | C=C and C=N Ring Stretch | Medium to Sharp | Aromatic Ring |

| 1550 - 1490 | N-O Asymmetric Stretch | Very Strong | Nitro (-NO₂) Group |

| 1470 - 1450 | C-H Asymmetric Bend (Scissoring) | Medium | Methyl (-CH₃) |

| 1370 - 1350 | C-H Symmetric Bend (Umbrella) | Medium | Methyl (-CH₃) |

| 1360 - 1290 | N-O Symmetric Stretch | Strong | Nitro (-NO₂) Group |

| 1260 - 1230 | N→O Stretch | Strong | N-Oxide Moiety |

| 900 - 650 | C-H Out-of-Plane (OOP) Bend | Medium to Strong | Aromatic Ring |

| 890 - 835 | NO₂ Scissoring Bend | Medium | Nitro (-NO₂) Group |

Key diagnostic peaks are highlighted in bold.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

This protocol outlines a standardized procedure for obtaining the IR spectrum of solid this compound using a modern Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR method is preferred for its simplicity, speed, and minimal sample preparation.

Workflow for FTIR-ATR Analysis

Caption: Standard workflow for FTIR-ATR spectroscopic analysis.

Step-by-Step Methodology

-

Instrument Preparation and Setup:

-

Causality: A stable instrument environment is critical for reproducible results. The purge gas (dry air or nitrogen) minimizes interference from atmospheric water vapor and carbon dioxide, whose absorptions can obscure sample peaks.

-

Action: Ensure the FTIR spectrometer has been powered on and allowed to stabilize for at least 30 minutes. Verify that the purge gas is flowing at the recommended rate.

-

Parameters: Set the desired spectral range (e.g., 4000-400 cm⁻¹), resolution (4 cm⁻¹ is standard for routine analysis), and number of scans (typically 16 to 32 scans are co-added to improve the signal-to-noise ratio).

-

-

Background Spectrum Acquisition:

-

Causality: The background scan measures the absorbance of the ambient atmosphere and the ATR crystal itself. This spectrum is subtracted from the sample spectrum to isolate the absorptions of the analyte. A clean crystal surface is paramount for an accurate background.

-

Action: Thoroughly clean the ATR crystal surface (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate. Collect a background spectrum using the same parameters set for the sample.

-

-

Sample Preparation and Loading:

-

Causality: For a solid sample, ensuring good contact between the material and the ATR crystal is essential for achieving a strong, high-quality signal. The ATR technique relies on an evanescent wave that penetrates only a few microns into the sample.

-

Action: Place a small amount (a few milligrams) of the crystalline this compound powder directly onto the center of the clean ATR crystal. Use the instrument's pressure clamp to apply consistent and firm pressure, pressing the powder tightly against the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Causality: This step measures the absorption of the infrared beam as it interacts with the sample. Co-adding multiple scans averages out random noise, enhancing the clarity of the actual absorption bands.

-

Action: Initiate the sample scan. The instrument will collect the interferogram, co-add the scans, and store the data.

-

-

Data Processing:

-

Causality: The raw data (interferogram) must be converted into a frequency-domain spectrum (wavenumber vs. absorbance) via a Fourier Transform. An ATR correction algorithm is then applied to account for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.

-

Action: Using the spectrometer software, perform a Fourier Transform on the raw data. Apply the built-in ATR correction function. Baseline correction may also be applied to remove any broad, rolling features from the spectrum.

-

-

Spectral Analysis and Interpretation:

-

Causality: The final processed spectrum is now ready for interpretation. The positions, intensities, and shapes of the absorption bands are compared against the expected values (as detailed in the table above) to confirm the identity and purity of the compound.

-